molecular formula C16H19NO3 B8382807 Ethyl 1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B8382807
M. Wt: 273.33 g/mol
InChI Key: YKGYDVLYJZFULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 5-methyl-2-oxo-1-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-16(19)13-9-12-11(4)7-6-8-14(12)17(10(2)3)15(13)18/h6-10H,5H2,1-4H3

InChI Key

YKGYDVLYJZFULK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N(C1=O)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(isopropylamino)-6-methylbenzaldehyde (22.4 g, 127 mmol, step 2 in preparation 2), diethyl malonate (22.3 g, 139 mmol), piperidine (1.29 g, 15.2 mmol), and benzoic acid (572 mg, 4.7 mmol) in benzene (500 mL) was refluxed with stirring for 4 days. After cooling to room temperature, the solvent was removed in vacuo. The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:15˜1:2) to give 19.6 g (57%) of the title compound as a yellow solid.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
572 mg
Type
catalyst
Reaction Step One
Yield
57%

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